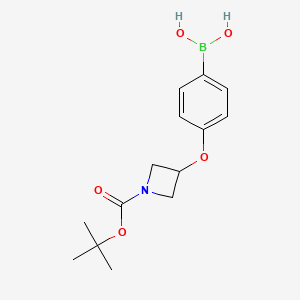

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid moiety attached to a phenyl ring, which is further connected to an azetidine ring protected by a tert-butoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The protected azetidine is subsequently coupled with a phenylboronic acid derivative through an ether linkage. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst and base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Acids: Trifluoroacetic acid or hydrochloric acid, used for deprotection of the tert-butoxycarbonyl group.

Major Products

Phenol Derivatives: Formed through oxidation reactions.

Aryl-Substituted Products: Formed through Suzuki-Miyaura coupling reactions.

Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the azetidine and tert-butoxycarbonyl groups, making it less versatile in certain applications.

4-tert-Butylphenylboronic Acid: Contains a tert-butyl group instead of the azetidine ring, resulting in different reactivity and applications.

(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A compound with a similar protecting group but different core structure and applications.

Uniqueness: : (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid stands out due to its combination of a boronic acid moiety, an azetidine ring, and a tert-butoxycarbonyl protecting group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biological Activity

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid, also known by its CAS number 1259323-78-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by various studies and data.

The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of 293.3 g/mol. Its structure features a boronic acid functional group, which is known for its reactivity and utility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.3 g/mol |

| CAS Number | 1259323-78-8 |

| MDL Number | MFCD18089675 |

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. A study evaluating related boronic compounds demonstrated their effectiveness in scavenging free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using assays such as DPPH and ABTS, with IC50 values reported at low concentrations, indicating strong activity .

Antibacterial Properties

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies revealed that it effectively inhibited the growth of Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Anticancer Activity

In cancer research, the compound demonstrated significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer cell line), with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates that it may be a viable candidate for further development as an anticancer agent .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high inhibition)

- Antityrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These results suggest that the compound could be useful in developing treatments for conditions where these enzymes play a critical role .

Study on Cream Formulation

A notable case study involved the incorporation of a related boronic acid into a cream formulation aimed at dermatological applications. The study assessed its antioxidant and antibacterial properties while ensuring safety through dermatological testing. The results indicated that the cream was effective without significant adverse effects on skin health .

Properties

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-8-12(9-16)20-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJCIGNGVASRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.